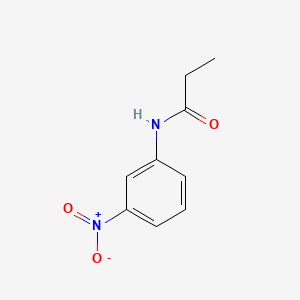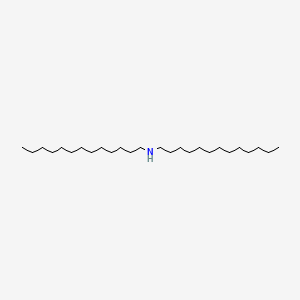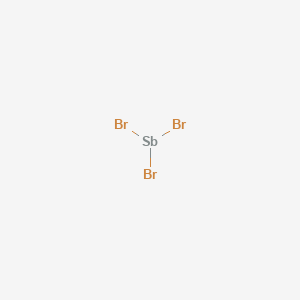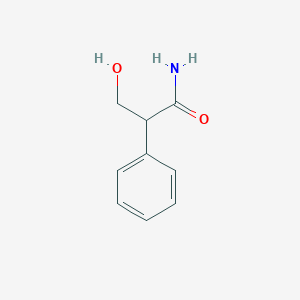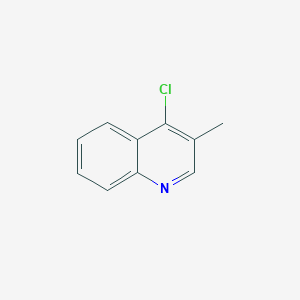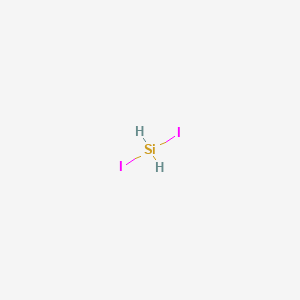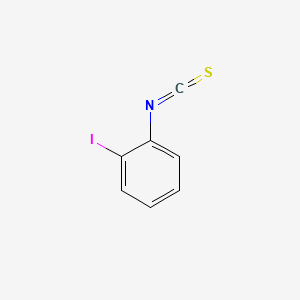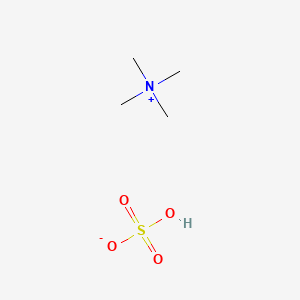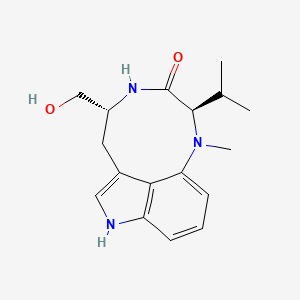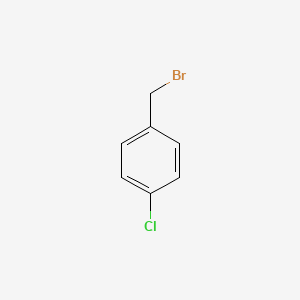
4-Clorobencilo bromuro
Descripción general
Descripción
4-Chlorobenzyl bromide is an organic compound with the molecular formula C₇H₆BrCl. It is a derivative of benzyl bromide, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Aplicaciones Científicas De Investigación
4-Chlorobenzyl bromide has several applications in scientific research:
Mecanismo De Acción
Target of Action
4-Chlorobenzyl bromide is a chemical compound used primarily as a pharmaceutical intermediate . Its primary targets are organic compounds that contain nucleophilic sites, such as amines or alcohols, where it can act as an electrophile .
Mode of Action
The mode of action of 4-Chlorobenzyl bromide involves the formation of a sigma bond with its target through a mechanism similar to an SN2 reaction . This reaction involves the nucleophile attacking the carbon atom of the 4-Chlorobenzyl bromide at the same time as the bromine atom is ejected, forming a bromide anion .
Biochemical Pathways
4-Chlorobenzyl bromide is involved in the electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Result of Action
The result of the action of 4-Chlorobenzyl bromide is the formation of a new compound through the substitution of a bromine atom with a nucleophile . This can lead to the synthesis of various pharmaceutical compounds .
Action Environment
The action of 4-Chlorobenzyl bromide can be influenced by various environmental factors. For instance, the presence of other nucleophiles can compete with the intended target, potentially leading to side reactions. Additionally, the reaction rate can be influenced by factors such as temperature and solvent .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions suggest that 4-Chlorobenzyl bromide could potentially interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been documented.
Molecular Mechanism
It is known to undergo reactions at the benzylic position, which involve the removal of a hydrogen atom and the formation of a free radical . This suggests that it could potentially interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression. Specific molecular mechanisms have not been documented.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl bromide can be synthesized through several methods:
From 4-chlorobenzyl alcohol: This method involves the reaction of 4-chlorobenzyl alcohol with bromodimethylsulfonium bromide (BDMS).
From 4-chlorobenzaldehyde: Another method involves refluxing a mixture of 4-chlorobenzaldehyde, chlorotrimethylsilane, 1,1,3,3-tetramethyldisiloxane, and lithium bromide.
Industrial Production Methods: Industrial production of 4-chlorobenzyl bromide typically involves large-scale synthesis using the above methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Análisis De Reacciones Químicas
4-Chlorobenzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide, potassium cyanide, and amines.
Carbonylation: In the presence of dimer of chloro(1,5-cyclooctadiene)rhodium(I), 4-chlorobenzyl bromide undergoes carbonylation to yield phenylacetic acid.
Major Products Formed:
Phenylacetic Acid: Formed through carbonylation reactions.
Various Substituted Benzyl Compounds: Formed through nucleophilic substitution reactions.
Comparación Con Compuestos Similares
4-Chlorobenzyl bromide can be compared with other benzyl halides:
4-Bromobenzyl Bromide: Similar in structure but with a bromine atom at the para position instead of chlorine.
4-Methylbenzyl Bromide: Contains a methyl group at the para position instead of chlorine.
4-Fluorobenzyl Bromide: Contains a fluorine atom at the para position instead of chlorine.
Uniqueness: The presence of the chlorine atom in 4-chlorobenzyl bromide imparts unique reactivity and properties compared to other benzyl halides. This makes it particularly useful in specific synthetic applications where the chlorine atom’s electronic effects are beneficial.
Propiedades
IUPAC Name |
1-(bromomethyl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNBRMUBPRGXSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211247 | |
| Record name | 1-(Bromomethyl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622-95-7 | |
| Record name | 4-Chlorobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-4-chlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Bromomethyl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-4-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chlorobenzyl bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAN8LE8F5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
